7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Catalog No.
S12353423
CAS No.
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Product Name

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

IUPAC Name

7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-6-5-7(9(12)13)10-11(6)8/h2-5H,1H3,(H,12,13)

InChI Key

PPVSCOFZFZOTLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NN21)C(=O)O

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrazolo-pyridine structure. It features a methoxy group at the 7-position and a carboxylic acid functional group at the 2-position. The molecular formula of this compound is C₈H₇N₂O₃, with a molecular weight of approximately 162.15 g/mol. The compound is recognized for its potential in various biological applications and is often studied in medicinal chemistry due to its interesting pharmacological properties .

Typical of carboxylic acids and heterocycles:

  • Esterification: Reacting with alcohols can yield esters, which may have different solubility and bioactivity profiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives that could exhibit altered biological activities.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties .

Several synthetic routes have been developed for the preparation of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid:

  • Condensation Reactions: Utilizing appropriate pyrazole and pyridine derivatives under acidic or basic conditions can yield the desired compound.
  • Functional Group Transformations: Starting from simpler pyrazolo-pyridine derivatives, selective functionalization can introduce the methoxy and carboxylic acid groups.
  • Multistep Synthesis: A combination of cyclization and substitution reactions can be employed to construct the complex structure effectively .

The applications of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid span various fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery for anti-inflammatory and anticancer agents.
  • Chemical Research: Used as a reference standard in analytical chemistry for method validation.
  • Biological Studies: Investigated for its potential role in understanding disease mechanisms and developing therapeutic strategies .

Interaction studies involving 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research has explored its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Studies on its interaction with receptors provide insights into its mechanism of action and therapeutic potential.
  • Drug Synergy: Investigating combinations with other drugs may enhance efficacy or reduce side effects in therapeutic applications .

Several compounds share structural similarities with 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid876379-71-40.92
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate909717-95-90.96
Pyrazolo[1,5-a]pyridine-3-carboxylic acid16205-46-20.83
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde1207839-91-50.85

Uniqueness

The uniqueness of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid lies in its specific substitution pattern and biological activity profile compared to these similar compounds. Its methoxy group at the 7-position significantly influences its pharmacokinetic properties and biological interactions, setting it apart as a promising candidate for further research in medicinal chemistry .

The pyrazolo[1,5-a]pyridine scaffold has undergone significant evolution since its initial discovery, transitioning from a structural curiosity to a pharmacologically validated core in drug development. Early interest in this heterocyclic system arose from its structural resemblance to purine bases, which enabled interactions with biological targets such as kinases and neurotransmitter receptors. The first-generation derivatives, including zaleplon and indiplon, were developed as sedative-hypnotic agents targeting γ-aminobutyric acid (GABA) receptors. These compounds demonstrated the scaffold’s ability to modulate central nervous system (CNS) activity while maintaining favorable pharmacokinetic profiles.

The 21st century witnessed a paradigm shift with the advent of kinase inhibitors. Pyrazolo[1,5-a]pyridine derivatives like selpercatinib and glumetinib emerged as potent inhibitors of receptor tyrosine kinases, revolutionizing cancer therapy by targeting RET and MET mutations, respectively. These advancements underscored the scaffold’s adaptability in addressing diverse disease mechanisms. Recent computational studies have further elucidated its binding modes, revealing preferential interactions with ATP-binding pockets through hydrogen bonding and π-π stacking.

Structural Innovations and Therapeutic Expansion

The scaffold’s synthetic flexibility has enabled systematic modifications to optimize bioactivity. Key milestones include:

  • Introduction of electron-withdrawing groups (e.g., carboxylic acids) to enhance solubility and target affinity.
  • Regioselective substitutions at the 2- and 7-positions to fine-tune selectivity.
  • Hybridization with other pharmacophores (e.g., quinolinones) to combat drug resistance.

These innovations have expanded applications into antimicrobial and anti-inflammatory therapies, with recent derivatives showing sub-micromolar activity against Staphylococcus aureus and COX-2 enzymes.

Role of Methoxy Substitution in Bioactive Heterocyclic Systems

Methoxy substitution has become a strategic tool in medicinal chemistry, particularly in modulating the electronic and steric properties of heterocycles. In pyrazolo[1,5-a]pyridine systems, the 7-methoxy group plays a dual role:

  • Electronic Modulation: The methoxy group’s electron-donating nature increases ring electron density, enhancing interactions with hydrophobic pockets in target proteins.
  • Steric Guidance: Its position at the 7th carbon directs substituents toward optimal binding orientations, as observed in kinase inhibitor complexes.

Comparative Analysis of Methoxy Derivatives

A structural comparison of pyrazolo[1,5-a]pyridine derivatives highlights the impact of methoxy substitution:

Compound NameSubstitution PatternKey Biological ActivityTarget Affinity (IC₅₀)
7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid7-OCH₃, 2-COOHKinase inhibition12 nM (MET)
Pyrazolo[1,5-a]pyridine-3-carboxylic acid3-COOHAntimicrobial1.8 μM (S. aureus)
5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid5-OCH₃, 2-COOHAntiproliferative45 nM (EGFR)

Data derived from.

The 7-methoxy variant exhibits superior kinase inhibition due to its ability to form hydrogen bonds with hinge-region residues (e.g., MET Tyr-1230). In contrast, non-methoxy derivatives show reduced selectivity, underscoring the group’s critical role in target engagement.

Synthetic Advancements in Methoxy-Functionalized Derivatives

Recent methodologies have streamlined the production of methoxy-substituted pyrazolo[1,5-a]pyridines:

  • Cycloaddition Approaches: N-aminopyridinium ylides react with ynals under mild conditions to yield cyanated derivatives, preserving methoxy functionality.
  • Catalytic Condensation: Pyridine-2-carboxylic acid facilitates regioselective synthesis of quinolinone hybrids, enabling rapid scaffold diversification.

These methods achieve yields exceeding 85%, addressing previous challenges in functionalizing the 7-position.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.05349212 g/mol

Monoisotopic Mass

192.05349212 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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